[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
Description
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, and methoxy functional groups, which contribute to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
[2-(2-chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-15-6-5-12(19)9-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSABXJFVKUGOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2-chloro-4-fluoroaniline with an appropriate acylating agent to form the corresponding amide.
Esterification: The amide intermediate is then subjected to esterification with 3-methoxyphenylacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Scientific Research Applications
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Anticancer Activity
- The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation, thereby inducing apoptosis in cancerous cells.
- Case Study : A study on MCF-7 breast cancer cells demonstrated an IC50 value of approximately 150 µM, indicating significant cytotoxic activity.
Cell Line IC50 (µM) Mechanism of Action MCF-7 150 Induction of apoptosis A549 180 Cell cycle arrest at G1 phase -
Anti-inflammatory Properties
- Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines.
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Enzyme Inhibition
- The compound has shown promise as an inhibitor of certain enzymes, which could be beneficial in the treatment of metabolic disorders. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing pain and inflammation.
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Molecular Docking Studies
- Molecular docking simulations have revealed strong binding affinities with various biological targets, including kinases and COX enzymes. The binding interactions are primarily through hydrogen bonds and hydrophobic interactions.
Kinase Target Binding Energy (kcal/mol) Key Interactions Aurora A -9.5 Hydrogen bonds with Asp168 EGFR -8.7 π-stacking with Phe1039 -
Neuroprotective Effects
- Emerging research suggests neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound may help reduce oxidative stress in neuronal cells.
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Pharmacokinetics and Toxicology
- Studies on the pharmacokinetic profile indicate favorable absorption and distribution characteristics, with moderate metabolic stability. Toxicological assessments reveal a low toxicity profile in vitro, making it a candidate for further development.
Mechanism of Action
The mechanism of action of [(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-methoxyphenyl)acetate
- 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-ethoxyphenyl)acetate
- 2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (3-hydroxyphenyl)acetate
Uniqueness
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. The presence of both chloro and fluoro substituents, along with the methoxy group, makes it a versatile compound for various applications.
Biological Activity
[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which may influence its biological interactions. The molecular formula is C16H16ClFNO3, with a molecular weight of approximately 319.75 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially reducing cytokine production in response to inflammatory stimuli. This could have implications for treating conditions such as arthritis or inflammatory bowel disease.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which could be beneficial in metabolic disorders. For instance, it may act as an inhibitor of glucokinase, impacting glucose metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of similar structures showed significant activity against Gram-positive and Gram-negative bacteria. This compound was included in a screening assay that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL for certain strains .
- Anti-inflammatory Mechanism : In vitro studies have demonstrated that the compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing chronic inflammatory conditions .
- Metabolic Impact : A dissertation explored the effects of related compounds on glucokinase activity, revealing that certain analogs could lower glucose levels significantly in diabetic models. The study posited that this compound might share similar properties due to structural similarities .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
